molecular formula C44H34 B12519591 2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene CAS No. 653599-48-5

2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene

Cat. No.: B12519591
CAS No.: 653599-48-5
M. Wt: 562.7 g/mol
InChI Key: OFCORRMCQLMXKE-UHFFFAOYSA-N
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Description

2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, which includes two 9,9-dimethyl-9H-fluorene groups attached to a phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene typically involves the coupling of 9,9-dimethyl-9H-fluorene derivatives with phenanthrene. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids or esters as reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide, under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene exerts its effects is primarily related to its electronic structure. The compound can interact with other molecules through π-π stacking interactions, which are crucial in organic electronics. Its molecular targets and pathways involve the conduction of electrons or holes in semiconductor materials, making it an essential component in devices like LEDs and photovoltaic cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene is unique due to its specific structural arrangement, which provides distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and optoelectronic devices.

Properties

CAS No.

653599-48-5

Molecular Formula

C44H34

Molecular Weight

562.7 g/mol

IUPAC Name

2,7-bis(9,9-dimethylfluoren-2-yl)phenanthrene

InChI

InChI=1S/C44H34/c1-43(2)39-11-7-5-9-35(39)37-21-17-29(25-41(37)43)27-15-19-33-31(23-27)13-14-32-24-28(16-20-34(32)33)30-18-22-38-36-10-6-8-12-40(36)44(3,4)42(38)26-30/h5-26H,1-4H3

InChI Key

OFCORRMCQLMXKE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C=C5)C=C(C=C6)C7=CC8=C(C=C7)C9=CC=CC=C9C8(C)C)C

Origin of Product

United States

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